1-Etil-2-(3,4,5-trifluorofenil)pirrolidin-3-amina

Descripción general

Descripción

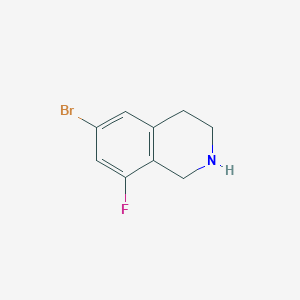

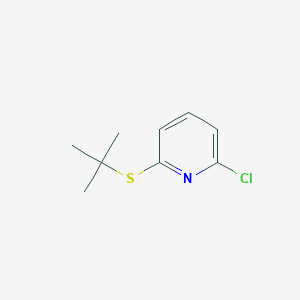

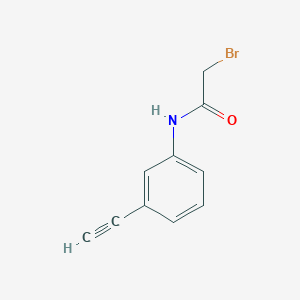

1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine is a novel chemical compound that has gained popularity in the field of drug discovery and development. It has a molecular weight of 244.26 g/mol and a molecular formula of C12H15F3N2 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as 1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Molecular Structure Analysis

The molecular structure of 1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is further substituted with an ethyl group and a 3,4,5-trifluorophenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine include a molecular weight of 244.26 g/mol and a molecular formula of C12H15F3N2 .Mecanismo De Acción

1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine is thought to act as a weak Lewis acid, forming hydrogen bonds with electron-rich molecules such as amines, alcohols, and carboxylic acids. It is also thought to act as a nucleophilic reagent, allowing for the formation of covalent bonds with electrophilic molecules such as carbonyls and halides.

Biochemical and Physiological Effects

1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine has not been extensively studied with regard to its biochemical and physiological effects. However, it is known to be a weak inhibitor of the enzyme acetylcholinesterase, and it has been shown to have anticonvulsant and anxiolytic effects in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical suppliers. Additionally, it is a volatile solid, making it easy to handle and store. The compound is also soluble in a variety of solvents, making it easy to use in various kinds of reactions. However, the compound is also thermally unstable, and it can break down at temperatures above its melting point.

Direcciones Futuras

The use of 1-Ethyl-2-(1-Ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amineorophenyl)pyrrolidin-3-amine in scientific research is still in its early stages. Future research should focus on further exploring its potential as a reagent in the synthesis of compounds, as a catalyst in the synthesis of amines, and as a ligand in the preparation of metal complexes. Additionally, further research should be conducted to explore the compound’s biochemical and physiological effects, as well as its potential applications in the pharmaceutical and medical fields. Finally, further research should be conducted to explore the compound’s potential for use in green chemistry applications.

Aplicaciones Científicas De Investigación

Estudios Biológicos

El compuesto también es valioso en estudios biológicos, particularmente en la investigación de biomoléculas fluoradas. Su incorporación en péptidos y proteínas puede proporcionar información sobre el papel del flúor en los sistemas biológicos y las interacciones farmacológicas.

Cada una de estas aplicaciones aprovecha la estructura química única de 1-Etil-2-(3,4,5-trifluorofenil)pirrolidin-3-amina para cumplir roles específicos en la investigación y el desarrollo científicos. El grupo trifluorofenilo, en particular, es una unidad funcional clave que confiere propiedades deseables al compuesto, convirtiéndolo en una herramienta versátil en varios campos de estudio .

Propiedades

IUPAC Name |

1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2/c1-2-17-4-3-10(16)12(17)7-5-8(13)11(15)9(14)6-7/h5-6,10,12H,2-4,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDXBESKWCDSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(C1C2=CC(=C(C(=C2)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Potassium trifluoro[(2-fluorophenyl)methyl]boranuide](/img/structure/B1443902.png)

![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1443917.png)